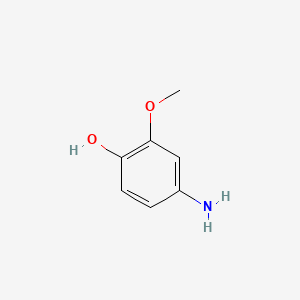

4-Amino-2-methoxyphenol

Descripción

Contextualization within Phenolic and Amino Compound Research

4-Amino-2-methoxyphenol, also known as 4-Aminoguaiacol, is a molecule that belongs to two significant classes of organic compounds: phenols and amines. nih.gov Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a major focus of research due to their diverse biological activities, including antioxidant properties. nih.govarabjchem.org They are abundant in plants and are investigated for their potential health benefits. nih.govfrontiersin.org Similarly, amino compounds are fundamental to biochemistry and are the building blocks of proteins. arabjchem.org

The combination of both phenolic and amino functional groups within a single molecule, as seen in this compound, creates a unique chemical entity with specific reactivity and potential for various applications. Research into such hybrid molecules often explores how the properties of each functional group are modified by the presence of the other. acs.org For instance, studies on phenolic acid-amino acid adducts have shown that their biological activity can be substantially different from the parent phenolic acids. acs.org The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring makes these compounds interesting for applications in materials science and medicinal chemistry. researchgate.net

Historical Trajectory of Research on this compound and Related Structural Analogs

Research into simple methoxyphenols and their derivatives has a considerable history. For example, 4-(2-Aminoethyl)-2-methoxyphenol, a structural analog known as 3-methoxytyramine, was identified as a major metabolite of dopamine (B1211576) in the mid-20th century. Early studies focused on its role as a biomarker for dopaminergic activity in the nervous system. Isomers of methoxyphenol, such as 2-methoxyphenol (guaiacol) and 4-methoxyphenol, have been used in the manufacturing of antioxidants, pharmaceuticals, and as stabilizers. osha.gov

This compound itself and its isomers, such as 5-Amino-2-methoxyphenol, have been subjects of study for their biological activities and as intermediates in organic synthesis. medchemexpress.com Research has explored their potential as antioxidants and their interactions with biological systems. biosynth.com The compound has been used as a building block for creating more complex molecules, including pyridine (B92270) analogues and Schiff bases. medchemexpress.comresearchgate.net

Current Research Frontiers and Unresolved Questions Pertaining to this compound

Current research continues to uncover new applications for this compound and its derivatives. One active area of investigation is in materials science, specifically as a component in the synthesis of corrosion inhibitors. A recent study detailed the synthesis of a novel inhibitor for mild steel in acidic environments derived from this compound, demonstrating high efficiency. researchgate.net

In the field of medicinal chemistry, there is ongoing interest in its potential biological activities. biosynth.com While some reports suggest anti-inflammatory properties, the precise mechanisms of action are not fully understood. biosynth.com Researchers are also exploring its use in creating Schiff bases, which are versatile compounds used in various chemical analyses and as ligands in coordination chemistry. researchgate.net

Unresolved questions remain regarding the full scope of this compound's biological interactions and its potential applications. Further research is needed to fully elucidate its mechanism of action in biological systems and to explore its utility as a precursor for novel materials and pharmacologically active agents. researchgate.netbiosynth.com

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉NO₂ nih.gov |

| Molecular Weight | 139.15 g/mol nih.gov |

| Appearance | Powder fluorochem.co.uk |

| CAS Number | 52200-90-5 nih.gov |

| Synonyms | 4-Aminoguaiacol, 4-Hydroxy-3-methoxyaniline nih.gov |

Summary of Research on Related Phenolic and Amino Compounds

| Compound/Class | Research Focus | Key Findings |

| Phenolic Acid-Amino Acid Adducts | Immunomodulatory Effects | Biological activity is substantially altered compared to the parent phenolic acids. acs.org |

| Eugenol (B1671780) (4-Allyl-2-methoxyphenol) | Antimicrobial Activity | Shows significant antifungal and antibiofilm properties against resistant fungal strains. frontiersin.orgnih.gov |

| (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol (B47542) (MMPP) | Neuroinflammation | Ameliorates memory impairment by reducing inflammatory proteins and β-secretase activity. nih.gov |

| 5-Amino-2-methoxyphenol | Biological Activity | Exhibits antioxidant properties and is studied for its interaction with various molecular targets. |

| 2-Methoxy-5-((phenylamino)methyl)phenol | Synthesis and Structure | Synthesized via Schiff base reduction and characterized for its molecular structure. mdpi.com |

Propiedades

IUPAC Name |

4-amino-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNBYOWWTITHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200245 | |

| Record name | Phenol, 4-amino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52200-90-5 | |

| Record name | 4-Amino-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52200-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminoguaiacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052200905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52200-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405988 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-amino-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOGUAIACOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SA6Z96YSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 2 Methoxyphenol

Established Synthetic Routes and Reaction Mechanisms for 4-Amino-2-methoxyphenol

The most common and established method for synthesizing this compound is through the reduction of its nitro precursor, 2-methoxy-4-nitrophenol. This transformation is a staple in industrial and laboratory settings. The reaction mechanism generally involves the transfer of electrons from a reducing agent to the nitro group, which is facilitated by a catalyst.

Various catalytic systems have been employed for this reduction. Metal catalysts such as palladium, platinum, nickel, and copper are effective in combination with a hydrogen source like hydrogen gas or sodium borohydride (B1222165) (NaBH₄). rsc.orgnih.gov For instance, the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a well-studied model reaction, where the catalyst provides a surface for the reaction to occur. nih.govmdpi.com The process begins with the adsorption of both the nitrophenol and the hydride donor (like BH₄⁻) onto the catalyst's surface, facilitating the transfer of hydrogen species to the nitro group and lowering the reaction's activation energy. nih.govmdpi.com

A typical laboratory-scale synthesis might involve the use of iron powder in the presence of an acid like hydrochloric acid, a method known as the Béchamp reduction. smolecule.com

Development of Novel and Sustainable Synthetic Approaches for this compound

In recent years, a significant focus has been placed on developing more environmentally friendly and sustainable methods for chemical synthesis. researchgate.net For the production of this compound, this has led to research into advanced catalytic systems that offer high efficiency, selectivity, and reusability under milder conditions.

Novel approaches often involve the use of metal nanoparticles as catalysts due to their high surface-area-to-volume ratio. Copper nanowires (CuNWs) have demonstrated excellent catalytic performance in the reduction of 4-nitrophenol, achieving 99% conversion in just 60 seconds. mdpi.com Similarly, ultrafine palladium nanoparticles anchored on cerium dioxide (CeO₂) nanorods have shown high efficiency in the reduction of 4-nitrophenol and various organic dyes. nih.gov Another innovative approach involves the integration of a copper-based metal-organic framework (HKUST-1) into a hydrogel composite, which acts as an effective and easily separable catalyst for nitrophenol reduction. rsc.org These methods represent a shift towards greener chemistry by often utilizing less harsh reagents, enabling easier catalyst recovery, and potentially operating in aqueous media. rsc.orgresearchgate.net

Biocatalytic methods are also emerging as a sustainable alternative. For example, engineered enzymes could offer highly selective routes to aminophenols, minimizing waste and avoiding the use of heavy metal catalysts. smolecule.com

Synthesis of Derivatives and Analogs of this compound

The functional groups of this compound serve as handles for a wide range of chemical transformations, allowing for the synthesis of numerous derivatives and analogs.

Aminomethylation, often achieved through the Mannich reaction, is a key method for introducing an aminomethyl group onto the phenolic ring. This reaction typically involves formaldehyde (B43269) and a primary or secondary amine. For instance, vanillylamine (B75263) (4-(aminomethyl)-2-methoxyphenol) is a well-known aminomethylated derivative and a precursor in the biosynthesis of capsaicin. wikipedia.orgontosight.ai The synthesis of its hydrochloride salt is also common to improve solubility. ontosight.aibldpharm.com

Derivatives can be further elaborated. For example, 2-methoxyphenol can first be brominated and then subjected to a Mannich reaction to produce compounds like 4-(aminomethyl)-2-bromo-6-methoxyphenol (B1628422) hydrochloride. Additionally, heterocyclic amines can be used in the aminomethylation process to create more complex structures, such as pyrazole-containing derivatives. smolecule.comsmolecule.com

Table 1: Examples of Aminomethylated Derivatives

| Starting Material | Reaction | Product |

|---|---|---|

| 2-Methoxyphenol | Bromination, then Mannich reaction | 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride |

| Vanillin (B372448) | Enzymatic amination | Vanillylamine (4-(Aminomethyl)-2-methoxyphenol) wikipedia.org |

Eugenol (B1671780) (4-allyl-2-methoxyphenol) is a naturally occurring compound that serves as a versatile starting material for allyl-substituted derivatives. researchgate.netkemdikbud.go.id The synthesis of 4-allyl-2-methoxy-6-aminophenol can be achieved from eugenol through nitration, followed by the reduction of the resulting nitro group. usu.ac.id

Further reactions on the amino and hydroxyl groups of these amino-eugenol derivatives can lead to a variety of compounds. For example, acylation of amino-eugenol with acetyl chloride can yield N-acetylated products. researchgate.net The Yamaguchi esterification method has also been applied to synthesize various 4-allyl-2-methoxyphenyl esters from 4-allyl-2-methoxyphenol with high yields of 80-90%. neliti.comneliti.com

Table 2: Synthesis of an Allyl-Substituted Derivative

| Starting Material | Reaction Steps | Product | Yield |

|---|---|---|---|

| Eugenol | Nitration, then reduction | 4-Allyl-2-methoxy-amino-phenol researchgate.net | Good yield researchgate.net |

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is structurally similar to this compound and is a key precursor for a vast array of analogs. jddtonline.info The aldehyde group of vanillin is readily condensed with various amines to form Schiff bases. For example, reacting vanillin with aromatic amines can yield compounds like (E)-2-(4-hydroxy-3-methoxybenzylideneamino)-4-methoxybenzoic acid. jddtonline.info

Vanillin can also be reduced to vanillyl alcohol, which can then be further modified. aip.org For instance, vanillyl alcohol can be etherified and subsequently esterified to produce compounds like 4-(isopropoxymethyl)-2-methoxyphenyl butyrate. aip.org These multi-step syntheses from vanillin allow for the creation of a diverse library of compounds with various functional groups. jddtonline.inforesearchgate.net

This compound and its isomers are valuable building blocks for the synthesis of heterocyclic compounds, particularly pyridine (B92270) analogues. medchemexpress.comchemsrc.combioscience.co.uk For example, pyridine-bridged analogues of combretastatin-A4, which have applications in medicinal chemistry, can be synthesized using building blocks derived from methoxyphenols. nih.govacs.org The synthesis often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to link phenyl and pyridine rings. nih.govacs.org

Besides pyridine, other heterocyclic systems can be conjugated. The reaction of vanillin derivatives with compounds like 4-amino-5-sulfanyl-4H-1,2,4-triazole can produce triazole-conjugated Schiff bases. pensoft.net Similarly, 2-amino-4-aryl-1,3-thiazole derivatives can be synthesized, demonstrating the versatility of these phenolic precursors in constructing complex heterocyclic structures. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Aminoguaiacol |

| 2-Methoxy-4-nitrophenol |

| Sodium borohydride |

| 4-Aminophenol |

| 4-Nitrophenol |

| Vanillylamine |

| 4-(Aminomethyl)-2-methoxyphenol |

| Capsaicin |

| 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride |

| Formaldehyde |

| 2-Methoxyphenol |

| 4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol |

| Eugenol |

| 4-Allyl-2-methoxyphenol |

| 4-Allyl-2-methoxy-6-aminophenol |

| Amino-eugenol |

| 4-Allyl-2-methoxy-N-acetyl-o-aminophenol |

| Acetyl chloride |

| 4-Allyl-2-methoxyphenyl ester |

| Vanillin |

| 4-Hydroxy-3-methoxybenzaldehyde |

| (E)-2-(4-hydroxy-3-methoxybenzylideneamino)-4-methoxybenzoic acid |

| Vanillyl alcohol |

| 4-(Isopropoxymethyl)-2-methoxyphenyl butyrate |

| Combretastatin-A4 |

| 4-Amino-5-sulfanyl-4H-1,2,4-triazole |

| 2-Amino-4-aryl-1,3-thiazole |

| Cerium dioxide |

| Copper |

| Palladium |

| Platinum |

| Nickel |

| Iron |

Reactivity Profiling and Mechanistic Studies of Chemical Transformations

The reactivity of this compound is governed by the interplay of its three functional groups: the primary amino (-NH2), the hydroxyl (-OH), and the methoxy (B1213986) (-OCH3) groups, all attached to a benzene (B151609) ring. These groups dictate the compound's behavior in various chemical transformations, particularly in oxidation reactions and electrophilic aromatic substitutions. The amino group imparts weak base properties, allowing it to accept protons, while the electron-donating nature of all three substituents activates the aromatic ring, influencing its reactivity and stability. cymitquimica.com

Electrochemical Behavior and Oxidation

The phenolic and aminic moieties make this compound susceptible to oxidation. The oxidation of substituted phenols and anilines is a key area of study, often proceeding through the formation of quinone-like species. researchgate.netresearchgate.net Electrochemical methods, such as cyclic voltammetry, are powerful tools for investigating these transformations.

Studies on the closely related compound 2-methoxyphenol (guaiacol) provide significant insight into potential reaction mechanisms. For instance, the electrochemical demethylation of 2-methoxyphenol on a multi-walled carbon nanotube (MWCNT) modified glassy carbon electrode (GCE) has been shown to produce a stable, surface-confined catechol species. nih.gov This process involves a proton-coupled electron transfer mechanism. The initial electrochemical reaction of 2-methoxyphenol shows an irreversible oxidation peak at approximately 0.6 V (vs. Ag/AgCl). acs.org However, continuous potential cycling leads to the formation of a new, stable, and well-defined redox couple at a much lower potential. nih.govacs.org This transformation is believed to be a bias-potential-assisted electrochemical demethylation. nih.gov

The resulting surface-confined species exhibits Nernstian behavior, characteristic of a proton-coupled electron transfer process. nih.gov The formal potential (E°') for this newly formed redox couple provides a quantitative measure of its electrochemical properties.

Table 1: Electrochemical Data for the Product of 2-Methoxyphenol Demethylation

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Formal Potential (E°') | 0.15 V vs. Ag/AgCl | pH 7 Phosphate Buffer | nih.govacs.org |

This facile conversion to a highly redox-active catechol-like structure highlights a key reactivity pathway for methoxyphenols, which is relevant for understanding the potential transformations of this compound under oxidative conditions. The presence of the additional amino group in this compound is expected to lower the oxidation potential compared to 2-methoxyphenol due to its strong electron-donating character.

Mechanisms of O-H Bond Cleavage

Mechanistic studies on the reactions of phenols reveal that the cleavage of the phenolic O-H bond can proceed through various pathways. The specific mechanism is often dictated by the reactants and the electronic properties of the substituents on the phenol (B47542) ring. Research on the reaction between phenols and a manganese(III)-superoxo complex identified a spectrum of O-H bond activation mechanisms. nih.gov

Key mechanistic pathways include:

Concerted Proton-Electron Transfer (CPET): In this mechanism, the proton and electron are transferred in a single kinetic step. This pathway was observed for the reaction with 4-dimethylaminophenol. nih.gov

Sequential Proton Transfer, Electron Transfer (SPET): This involves an initial proton transfer, followed by a separate electron transfer step. The reaction with 4-nitrophenol, a more acidic phenol, proceeds via an initial proton transfer. nih.gov

Mixed Pathways: For phenols with intermediate properties, such as 4-methoxyphenol, the reaction can proceed through a combination of CPET and sequential transfer routes simultaneously. nih.gov

The electronic character of the substituents on the phenolic ring is crucial in determining the operative mechanism. The electron-donating amino and methoxy groups in this compound would influence its pKa and oxidation potential, thereby affecting the thermodynamics and kinetics of its O-H bond cleavage in reactions with various reagents. Furthermore, the potential for intramolecular hydrogen bonding, as noted in studies of the related 5-Amino-2-methoxyphenol, can also influence compound stability and reactivity. biosynth.com

Advanced Analytical and Structural Elucidation Techniques for 4 Amino 2 Methoxyphenol

Spectroscopic Characterization (NMR, MS, UV-Vis) in Structural Assignment and Purity Assessment

Spectroscopic techniques are indispensable for the foundational characterization of 4-Amino-2-methoxyphenol. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, and Ultraviolet-Visible (UV-Vis) spectroscopy gives insight into the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, with their chemical shifts and splitting patterns dictated by their positions relative to the amino, hydroxyl, and methoxy (B1213986) functional groups. Additional singlets would be anticipated for the protons of the methoxy (-OCH₃), amino (-NH₂), and hydroxyl (-OH) groups.

¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule, including the methoxy carbon, and the six distinct aromatic carbons, with their chemical shifts influenced by the attached functional groups.

Mass Spectrometry (MS) MS is used to determine the exact molecular weight and can help in structural elucidation through fragmentation analysis. The nominal molecular weight of this compound is 139.15 g/mol nih.gov. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C₇H₉NO₂ . Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts and used in ion mobility-mass spectrometry for more confident identification uni.lu.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts Data calculated using CCSbase and sourced from PubChemLite. uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 140.07060 | 125.4 |

| [M+Na]⁺ | 162.05254 | 134.2 |

| [M-H]⁻ | 138.05604 | 128.1 |

| [M+K]⁺ | 178.02648 | 132.6 |

| [M]⁺ | 139.06277 | 124.6 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the conjugated system of the molecule. The benzene ring substituted with auxochromes (-OH, -NH₂, -OCH₃) is expected to exhibit characteristic absorption bands in the UV region. This property is often exploited for detection in chromatographic methods like HPLC sielc.compom.go.id.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid wikipedia.org. By measuring the angles and intensities of X-rays diffracted by a single crystal, a detailed model of the electron density can be generated, revealing exact bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding wikipedia.org.

Table 2: Example Crystallographic Data for a Related Compound, C₁₄H₁₂ClNO₂ Data sourced from a study on (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2348 (9) |

| b (Å) | 8.4701 (4) |

| c (Å) | 12.0115 (8) |

| β (°) | 112.846 (5) |

| Volume (ų) | 1240.86 (13) |

| Z (molecules/unit cell) | 4 |

Chromatographic and Electrophoretic Methods for Separation and Quantification in Complex Matrices

Chromatographic and electrophoretic techniques are essential for separating this compound from impurities or other components in a mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) HPLC is the most common method for the analysis of non-volatile, polar compounds like aminophenols. A validated HPLC method developed for the isomeric 4-amino-3-nitrophenol in hair dye products demonstrates the utility of this technique pom.go.id. Such methods typically use a reverse-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer pom.go.id. Detection is commonly achieved using a Photo Diode Array (PDA) detector, which can monitor absorbance at multiple wavelengths pom.go.id. Method validation ensures parameters like linearity, precision, accuracy, and selectivity meet required standards pom.go.id.

Table 3: Example HPLC Method Parameters for Analysis of a Related Aminophenol Isomer Based on a validated method for 4-amino-3-nitrophenol. pom.go.id

| Parameter | Condition |

| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Acetic Buffer (pH 5.9) (20:80) |

| Flow Rate | 1.0 mL/minute |

| Column Temperature | 40°C |

| Detection | Photo Diode Array (PDA) |

| Linearity (r²) | 1.0 |

| Precision (%RSD) | 0.59% - 1.92% |

| Recovery (%) | 99.06% - 101.05% |

Capillary Electrophoresis (CE) Capillary electrophoresis offers very high separation efficiency and is well-suited for the analysis of charged or highly polar molecules. nih.gov. In CE, components of a sample migrate through a narrow capillary under the influence of a high electric field. The separation is based on differences in the charge-to-size ratio of the analytes. Given the presence of a basic amino group and an acidic phenolic group, the charge of this compound can be manipulated by adjusting the pH of the buffer, making CE a viable technique for its separation and analysis nih.govresearchgate.net.

Advanced Hybrid Techniques for Comprehensive Characterization

Hyphenated, or hybrid, techniques combine the separation power of chromatography or electrophoresis with the detection and identification capabilities of spectroscopic methods, providing a much greater depth of information from a single analysis actascientific.comrjpn.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is arguably the most powerful hyphenated technique for the analysis of compounds like this compound rsisinternational.org. It couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is ideal for analyzing polar, non-volatile, and thermally labile compounds rsisinternational.org. An LC-MS analysis provides the retention time from the LC and the mass-to-charge ratio from the MS for each component. The use of tandem mass spectrometry (LC-MS/MS) allows for the fragmentation of the molecular ion, generating a characteristic pattern that serves as a "fingerprint" for highly confident structural confirmation researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a robust technique for the analysis of volatile and thermally stable compounds nih.gov. Direct analysis of this compound by GC-MS may be challenging due to its polarity and potential for thermal degradation. However, its analysis is possible following a chemical derivatization step. Derivatization, such as silylation, converts the polar -OH and -NH₂ groups into less polar, more volatile moieties, making the compound amenable to GC separation and subsequent MS detection actascientific.comnih.gov.

Other Hyphenated Techniques

LC-NMR: This technique couples HPLC with NMR spectroscopy, allowing for the acquisition of detailed NMR spectra of compounds as they are separated from a mixture. LC-NMR is an unparalleled tool for the definitive structural elucidation of unknown impurities or metabolites without the need for prior isolation rsisinternational.org.

CE-MS: The combination of capillary electrophoresis and mass spectrometry provides extremely high separation efficiency and sensitive detection, making it a powerful tool for analyzing complex aqueous samples containing minute quantities of the analyte rjpn.org.

Structure Activity Relationship Sar and Structure Function Relationship Sfr Studies

Systematic Modification of the 4-Amino-2-methoxyphenol Scaffold and Resulting Biological Impact

Systematic modification of the this compound structure has been a key strategy to explore and enhance its therapeutic potential. By incorporating this scaffold into larger, more complex molecules, researchers have developed derivatives with significant biological activities, particularly as antioxidants and kinase inhibitors.

One area of investigation involves conjugating this compound with other pharmacologically active moieties. For instance, a series of novel phenothiazine (B1677639) derivatives were synthesized where various aryl amines, including this compound, were attached to the phenothiazine core. scholarsresearchlibrary.comscilit.com The resulting conjugate containing the this compound moiety exhibited potent antioxidant activity, proving to be more effective than the standard antioxidant butylated hydroxy anisole (B1667542) (BHA) in both 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and human low-density lipoprotein (LDL) oxidation assays. scholarsresearchlibrary.comscilit.com This enhancement is attributed to the electron-donating properties of the amino and methoxy (B1213986) groups which increase the radical scavenging capacity of the molecule. scilit.com

In another study, this compound was used as a reactant to synthesize a novel coumarin (B35378) derivative, (E)-3-(1-((4-hydroxy-3-methoxyphenyl)amino)ethylidene)-2,4-dioxochroman-7-yl acetate. nih.gov The antiradical properties of this new compound were evaluated against hydroxyl radicals, demonstrating that the incorporation of the this compound structure creates a potent antioxidant. nih.gov

Furthermore, the this compound scaffold has been utilized in the development of enzyme inhibitors. It was used as a building block in the synthesis of a pyrimidinedione derivative designed as a type II Axl inhibitor. amazonaws.com The resulting compound showed potent and orally bioavailable Axl kinase inhibitory activity, highlighting the utility of the this compound moiety in designing targeted anticancer therapeutics. amazonaws.com

| Parent Scaffold | Modification | Resulting Compound Class | Observed Biological Impact | Reference |

|---|---|---|---|---|

| Phenothiazine | Conjugation with this compound | Phenothiazine-aminophenol Conjugate | Potent antioxidant activity, superior to BHA in DPPH and LDL oxidation assays. | scholarsresearchlibrary.comscilit.com |

| Coumarin | Reaction with this compound | Coumarin-aminophenol Derivative | Significant antiradical capacity against hydroxyl radicals. | nih.gov |

| Pyrimidinedione | Incorporation of this compound | Pyrimidinedione Derivative | Potent and orally bioavailable Axl kinase inhibition. | amazonaws.com |

Elucidation of Key Pharmacophoric Features and Binding Motifs

The biological activity of this compound and its derivatives is dictated by key pharmacophoric features within its structure. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. For this compound, these features include a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and specific electronic properties conferred by its substituents.

The primary pharmacophoric features are:

Phenolic Hydroxyl (-OH) group: This group is crucial for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, a primary mechanism for phenolic antioxidants. Its ability to act as a hydrogen bond donor is also critical for binding to biological targets like enzyme active sites.

Amino (-NH2) group: Positioned para to the hydroxyl group, the amino group is a strong electron-donating group. This electronic contribution stabilizes the phenoxyl radical formed after hydrogen donation, thereby enhancing the antioxidant capacity. It also functions as a hydrogen bond donor and can be a proton-accepting site, influencing the molecule's bioavailability and interaction with receptors. plos.org

Methoxy (-OCH3) group: Located ortho to the hydroxyl group, the methoxy group is another electron-donating group that further increases the electron density of the aromatic ring. This enhances the radical scavenging ability. Its position also influences the steric and electronic environment around the hydroxyl group, modulating its reactivity and binding orientation.

Studies on structurally related compounds, such as 4-aminoquinolines used in antimalarial drugs, have reinforced the importance of the 4-amino pharmacophore for biological activity. plos.org In these molecules, the 4-amino group is essential for accumulating in the parasite's acidic food vacuole and interfering with heme detoxification. plos.org While the mechanism is different, it underscores the significance of the aminophenol arrangement in interacting with biological systems.

Integration of Computational and Experimental SAR Data

The integration of computational chemistry with experimental biological testing provides a powerful approach to understanding and predicting the SAR of this compound derivatives. Techniques like Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are used to correlate molecular structures with their observed activities. nih.govsapub.org

DFT calculations have been employed to elucidate the structural parameters important for the radical scavenging activity of compounds derived from this compound. nih.gov Computational studies on a series of 2-methoxyphenols have shown a linear relationship between their anti-DPPH radical activity and their calculated ionization potential (IP). nih.gov A lower IP value generally indicates a greater ease of donating an electron to a radical, thus signifying higher antioxidant potential. Similarly, the energy of the Highest Occupied Molecular Orbital (HOMO) is a key descriptor; a higher HOMO energy correlates with stronger radical scavenging activity because it indicates the molecule is more willing to donate an electron. sapub.org

Molecular docking studies, another computational tool, have been used to predict the binding affinity and orientation of methoxyphenyl derivatives within the active sites of target enzymes, such as EGFR and VEGFR-2. nih.gov These in-silico approaches help in rationalizing the experimental findings and guide the design of new, more potent inhibitors. nih.gov Furthermore, mapping the molecular electrostatic potential (MEP) surface helps to explain the structure-activity relationship by visualizing the electron density and identifying sites prone to electrophilic or nucleophilic attack, which is crucial for understanding intermolecular interactions. sapub.org

This synergistic approach, combining wet-lab synthesis and testing with in-silico modeling, accelerates the drug discovery process. It allows for the pre-screening of virtual compounds and the prioritization of candidates with the most promising predicted activity profiles for synthesis, leading to a more efficient and targeted development of novel therapeutic agents based on the this compound scaffold. malariaworld.org

| Computational Method | Calculated Parameter | Correlation with Experimental Activity | Reference |

|---|---|---|---|

| QSAR / DFT | Ionization Potential (IP) | Lower IP correlates with higher antioxidant (radical scavenging) activity. | nih.gov |

| DFT | HOMO-LUMO Energy Gap | A smaller energy gap is often associated with higher chemical reactivity and better antioxidant capacity. | sapub.org |

| DFT | Chemical Hardness (η) | Lower chemical hardness (softness) indicates higher reactivity and potentially better antioxidant performance. | sapub.org |

| Molecular Docking | Binding Affinity / Energy | Predicts the strength of interaction between a ligand and a protein target, guiding inhibitor design. | nih.gov |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies reactive sites for intermolecular interactions, explaining binding motifs. | sapub.org |

Applications and Future Research Directions

Role as a Chemical Intermediate in Pharmaceutical and Specialty Chemical Synthesis

4-Amino-2-methoxyphenol is a versatile chemical building block utilized in the synthesis of more complex molecules. Its distinct arrangement of amino, hydroxyl, and methoxy (B1213986) functional groups on a benzene (B151609) ring allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the production of pharmaceuticals and specialty chemicals like dyes. chemimpex.com

The synthesis of this compound itself can be achieved through methods such as the hydrogenation of 4-methoxy-2-nitrophenol, a process that converts the nitro group into the amino group characteristic of the final compound. prepchem.com In pharmaceutical development, the compound serves as a precursor in the creation of analgesics and anti-inflammatory drugs. chemimpex.com Its structure is also foundational for synthesizing various heterocyclic compounds, a class of molecules that is central to medicinal chemistry and forms the basis for many antimalarial and anticancer drugs. sciencescholar.us

Below is a table summarizing the role of this compound as a chemical intermediate.

| Category | Product Class | Specific Application/Target |

| Pharmaceuticals | Analgesics & Anti-inflammatories | Synthesis of active pharmaceutical ingredients |

| Heterocyclic Compounds | Precursor for scaffolds in drug development | |

| Specialty Chemicals | Dyes | Key intermediate in colorant synthesis |

This table illustrates the established applications of this compound as a precursor in different chemical synthesis pathways.

Potential in Cosmetic Formulations and Material Science Innovations

In the cosmetic industry, this compound is valued for properties that enhance product performance. It is incorporated into hair dye formulations, where it contributes to color stability. chemimpex.com Furthermore, its antioxidant properties have generated interest for its potential use in skin care products, where such compounds are known to protect formulations and skin from oxidative stress, potentially offering anti-aging benefits. chemimpex.comspecialchem.com

The field of material science presents another promising avenue for this compound. While direct applications are still emerging, research on structurally related molecules provides insight into its potential. For instance, 2-methoxy-4-vinylphenol (B128420) (MVP), a compound derived from lignin, is used as a precursor to create thermoplastics and thermoset polymers. mdpi.com This suggests that this compound could similarly be functionalized to act as a monomer or a modifier in polymer chemistry, potentially improving the thermal and mechanical properties of certain plastics and resins. chemimpex.com

The table below outlines the compound's potential in these innovative fields.

| Field | Application Area | Function/Potential Function |

| Cosmetics | Hair Dyes | Enhances color stability |

| Skin Care | Antioxidant for formulation and skin protection | |

| Material Science | Polymer Chemistry | Potential as a monomer or modifier to enhance thermal/mechanical properties |

This table highlights the current and potential future applications of this compound in consumer products and advanced materials.

Novel Research Tool and Biochemical Probe Applications

Beyond its role in synthesis, this compound serves as a valuable tool in analytical and biochemical research. It is employed in the development of analytical methods specifically designed for the detection of phenolic compounds, which is crucial for applications like environmental monitoring. chemimpex.com

The utility of aminophenol structures as research reagents is well-documented. For example, the compound 4-aminoantipyrine (B1666024) (4-AAP) is a key reagent in a widely used enzymatic assay that quantifies hydrogen peroxide production. nih.gov This assay is often coupled to the activity of oxidases, such as D-amino acid oxidase, allowing researchers to measure enzyme activity by monitoring the formation of a colored product. nih.gov This principle demonstrates the potential of this compound to be adapted for similar roles as a chromogenic substrate or a detection reagent in various biochemical assays.

| Research Area | Application | Mechanism/Principle |

| Analytical Chemistry | Detection of Phenolic Compounds | Serves as a reagent in analytical methodologies |

| Biochemical Assays | Enzyme Activity Measurement | Potential as a chromogenic reagent in coupled assays (by analogy to similar compounds) |

This table summarizes the application of this compound and related structures as tools in laboratory research.

Translational Research Prospects and Drug Discovery Efforts

The scaffold of this compound is a promising starting point for drug discovery and translational research. The broader class of 4-substituted-2-methoxyphenols has been identified as a suitable building block for creating new bioactive compounds. nih.goveurekaselect.com Researchers have synthesized collections of hydroxylated biphenyls from these precursors, with some derivatives showing interesting growth inhibitory effects on malignant melanoma cell lines, with IC50 values as low as 1 µM. eurekaselect.comnih.gov

Furthermore, derivatives of the structurally similar compound 4-allyl-2-methoxyphenol have demonstrated good activity in inhibiting the growth of human breast cancer cells. neliti.com The introduction of amino, methoxy, or heterocyclic groups to certain molecular frameworks, such as chalcones, has been shown to increase anticancer activity, particularly through the inhibition of tubulin polymerization. nih.gov This growing body of evidence underscores the potential of using this compound as a scaffold to generate novel derivatives with therapeutic potential against various diseases, including cancer.

| Compound Class/Derivative | Therapeutic Area | Research Finding |

| Hydroxylated Biphenyls (from 4-substituted-2-methoxyphenols) | Oncology (Melanoma) | Growth inhibitory activities with IC50 values ranging from 1 to 13 µM. eurekaselect.comnih.gov |

| 4-Allyl-2-methoxyphenol Derivatives | Oncology (Breast Cancer) | Showed good activity in inhibiting the growth of MCF-7 human breast cancer cells. neliti.com |

| Aminophenol Schiff's Bases | Infectious Disease | Some derivatives show broad-spectrum activity against tested microorganisms. mdpi.com |

This table presents research findings on compounds structurally related to this compound, highlighting its potential in drug discovery.

Challenges and Future Perspectives in this compound Research

Despite its potential, research and application of this compound face several challenges. A significant hurdle is the limited availability of comprehensive analytical and toxicological data. Some chemical suppliers provide the compound intended for early discovery research on an "as-is" basis, without extensive analytical characterization, placing the responsibility of confirming purity and identity on the buyer. sigmaaldrich.com This lack of standardized data can impede its progression into more regulated applications.

Future research should focus on a systematic evaluation of the compound's biological activities and those of its derivatives. Expanding on the initial findings related to anticancer properties is a particularly promising direction. eurekaselect.com A thorough exploration of its potential as a monomer in polymer science could lead to the development of new bio-based materials with novel properties, analogous to the advancements made with related phenolic compounds. mdpi.com Overcoming the current data gaps through detailed characterization and safety assessments will be crucial for unlocking the full scientific and commercial potential of this compound.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water).

Advanced: How can crystallographic software resolve structural ambiguities in this compound derivatives?

Answer:

Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving bond-length discrepancies and electron density ambiguities:

- SHELXL : Refines anisotropic displacement parameters and validates hydrogen bonding networks using high-resolution X-ray data .

- WinGX Suite : Integrates data processing, structure solution, and validation to address twinning or disorder in crystals .

- Contradiction Mitigation : Cross-validate results with spectroscopic data (e.g., NMR for proton environments) to resolve mismatches between crystallographic and computational models .

Q. Example Workflow :

Collect single-crystal X-ray data.

Solve structure via Patterson methods (SHELXD).

Refine with SHELXL, focusing on R-factor convergence.

Visualize thermal ellipsoids in ORTEP-3 .

Basic: What safety precautions are essential when handling this compound?

Answer:

Based on analogous compounds (e.g., 4-(2-Aminoethyl)-2-methoxyphenol):

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H319 hazard) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent degradation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Emergency Protocols :

- Eye exposure: Rinse with water for 15+ minutes (P305+P351+P338) .

- Skin contact: Wash with soap and water; seek medical attention for irritation .

Advanced: How can researchers analyze contradictory data between spectroscopic and crystallographic results?

Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or experimental limitations:

Dynamic NMR : Detect proton exchange or rotational barriers in solution that differ from solid-state structures .

DFT Calculations : Compare computed (e.g., Gaussian) and experimental bond lengths/angles to identify static vs. dynamic disorder .

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies caused by hydrate/solvate formation in crystallography .

Case Study :

A 2022 study resolved mismatched amine proton positions in this compound derivatives by combining variable-temperature NMR and Hirshfeld surface analysis .

Basic: What spectroscopic techniques are effective for characterizing this compound purity?

Answer:

- ¹H/¹³C NMR : Identify methoxy (-OCH₃), amine (-NH₂), and phenolic (-OH) groups. DMSO-d₆ suppresses hydrogen bonding variability .

- FT-IR : Detect O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.

- LC-MS : Confirm molecular ion ([M+H]⁺) and detect impurities via fragmentation patterns .

- Melting Point : Compare with literature values (e.g., 138–140°C for derivatives) .

Q. Validation :

Advanced: How can computational tools predict this compound reactivity in complex reactions?

Answer:

- Molecular Docking (AutoDock Vina) : Predict binding affinities for biological targets (e.g., enzymes) by modeling amine and phenol interactions .

- DFT (Gaussian) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

- MD Simulations (GROMACS) : Study solvation effects on reactivity in aqueous vs. organic solvents .

Application Example :

A 2023 study used DFT to predict regioselective nitration of this compound, validated by experimental yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.